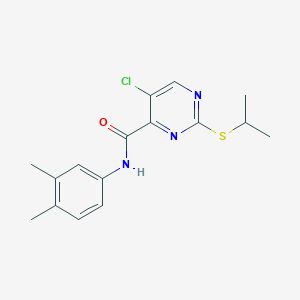![molecular formula C25H26ClFN4O2 B11373819 1-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-{[4-(2-fluorophenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one](/img/structure/B11373819.png)
1-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-{[4-(2-fluorophenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-{[4-(2-fluorophenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one is a complex organic compound that features an indole moiety, a piperazine ring, and a pyrrolidinone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-{[4-(2-fluorophenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one typically involves multiple steps, starting with the preparation of the indole derivative. The indole moiety can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions . The piperazine ring is introduced through nucleophilic substitution reactions, and the final pyrrolidinone structure is formed via cyclization reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-{[4-(2-fluorophenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form hydroxyl derivatives.
Substitution: The chlorine atom on the indole ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions include oxindole derivatives, hydroxyl derivatives, and substituted indole compounds. These products can be further modified to enhance their biological or chemical properties .
Scientific Research Applications
1-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-{[4-(2-fluorophenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of 1-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-{[4-(2-fluorophenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity, while the pyrrolidinone structure can influence its pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
- 1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-{[4-(2-chlorophenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one
- 1-[2-(5-bromo-1H-indol-3-yl)ethyl]-4-{[4-(2-methylphenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one
- 1-[2-(5-methyl-1H-indol-3-yl)ethyl]-4-{[4-(2-ethylphenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one
Uniqueness
1-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-{[4-(2-fluorophenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one is unique due to the presence of both chlorine and fluorine atoms, which can significantly influence its chemical and biological properties. The combination of these functional groups can enhance the compound’s stability, reactivity, and selectivity towards specific molecular targets .
Properties
Molecular Formula |
C25H26ClFN4O2 |
|---|---|
Molecular Weight |
468.9 g/mol |
IUPAC Name |
1-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-[4-(2-fluorophenyl)piperazine-1-carbonyl]pyrrolidin-2-one |
InChI |
InChI=1S/C25H26ClFN4O2/c26-19-5-6-22-20(14-19)17(15-28-22)7-8-31-16-18(13-24(31)32)25(33)30-11-9-29(10-12-30)23-4-2-1-3-21(23)27/h1-6,14-15,18,28H,7-13,16H2 |
InChI Key |
VADLDUXMZPIIEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)C3CC(=O)N(C3)CCC4=CNC5=C4C=C(C=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-methoxy-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide](/img/structure/B11373747.png)
![2-(4-chloro-2-methylphenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B11373765.png)
![N-{2-[(2-Furylmethyl)sulfanyl]ethyl}-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)acetamide](/img/structure/B11373775.png)
![2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2-methylphenyl)acetamide](/img/structure/B11373782.png)
![5-chloro-N-{2-[(4-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11373788.png)
![2-{[(3-Bromophenyl)methyl]sulfanyl}-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile](/img/structure/B11373789.png)

![N-{4-[4-ethyl-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-yl}acetamide](/img/structure/B11373800.png)
![1-(3-chlorophenyl)-4-oxo-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11373805.png)
![Ethyl 2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]propanoate](/img/structure/B11373815.png)
![2-({5-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-benzylacetamide](/img/structure/B11373830.png)
![N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B11373832.png)
![4-[(4-benzylpiperazin-1-yl)carbonyl]-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]pyrrolidin-2-one](/img/structure/B11373838.png)
